Home > Products > Screening Compounds P63931 > 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol
5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol -

5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol

Catalog Number: EVT-8150340
CAS Number:
Molecular Formula: C13H12F2N2O2
Molecular Weight: 266.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under heterocyclic compounds and specifically falls within the category of isoxazoles. It is structurally related to gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), which is known for its activity as a GABAA receptor agonist. Gaboxadol has been investigated as a sleep aid and has shown selectivity for certain GABAA receptor subtypes .

Synthesis Analysis

The synthesis of 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol can be achieved through several methods. One notable approach involves the use of pyrrolidin-2-one as a starting material. The process typically includes:

  1. Ring Opening and Esterification: The initial step involves the ring opening of pyrrolidin-2-one using an anhydrous acid (such as methanesulfonic acid) in the presence of alcohols (methyl or ethyl) to produce an intermediate compound.
  2. Formation of Isoxazole: Subsequent steps involve cyclization reactions that lead to the formation of the isoxazole ring. This may include the introduction of difluoromethyl groups at specific positions.
  3. Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for pharmacological testing .
Molecular Structure Analysis

The molecular structure of 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol can be described as follows:

  • Molecular Formula: C13H12F2N2OC_{13}H_{12}F_2N_2O
  • Molecular Weight: Approximately 250.24 g/mol
  • Structural Features:
    • A tetrahydroisoxazole ring fused with a pyridine structure.
    • A benzyl substituent at the 5-position.
    • Two fluorine atoms at the 7-position.

The presence of these functional groups contributes to its biological activity and interaction with GABAA receptors .

Chemical Reactions Analysis

The chemical reactivity of 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol can be explored through various reactions:

  1. Nucleophilic Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions under appropriate conditions.
  2. Reactions with Nucleophiles: The hydroxyl group at the 3-position can react with various electrophiles to form esters or ethers.
  3. Dehydration Reactions: Under acidic conditions, dehydration can occur leading to the formation of double bonds or cyclic structures .
Mechanism of Action

The mechanism of action for 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol primarily involves modulation of GABAA receptors:

  1. GABAA Receptor Agonism: The compound acts as an agonist at GABAA receptors which are critical for inhibitory neurotransmission in the central nervous system.
  2. Functional Selectivity: It may exhibit selectivity for specific receptor subtypes containing delta subunits which are implicated in sleep regulation and anxiety modulation .
  3. Neurotransmitter Modulation: By enhancing GABAergic activity, it may influence various neurological processes including sedation and anxiolytic effects.
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol are significant for its application in pharmacology:

  • Solubility: It exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide.
  • Melting Point: The melting point is typically reported in a range suitable for solid-state formulations.
  • Stability: The compound shows stability under standard laboratory conditions but may require protection from moisture and light during storage .
Applications

The potential applications of 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol are primarily in the field of neuroscience:

  1. Pharmaceutical Development: As a candidate for developing new anxiolytic or sedative medications.
  2. Research Tool: Utilized in studies investigating GABAA receptor function and related neurological pathways.
  3. Sleep Disorders Treatment: Investigated for its efficacy in treating sleep disorders due to its agonistic action on GABAA receptors .

This compound exemplifies a promising area of research within neuropharmacology and warrants further investigation into its therapeutic potential and mechanisms.

Synthesis and Structural Elucidation of 5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol

Traditional Synthetic Routes for Isoxazolopyridine Scaffolds

Cyclocondensation Strategies for Bicyclic Isoxazolo-Pyridine Derivatives

The core isoxazolo[4,5-c]pyridine scaffold is typically constructed via 1,3-dipolar cycloaddition or condensation reactions between hydroxylamine derivatives and cyclic 1,3-dicarbonyl compounds. A representative approach involves the reaction of a suitably substituted tetrahydropyridinone with hydroxylamine hydrochloride under reflux conditions in aqueous ethanol, yielding the isoxazole ring annulated to the pyridine moiety [3] [8]. For 5-benzyl-7,7-difluoro derivatives, the precursor often features a 4-benzylaminopyridinone system, which undergoes regioselective cyclization to form the bicyclic structure. Modifications include the use of alkoxy- or aryl-substituted hydroxylamines to introduce diverse substituents at the 3-position. These methods typically achieve moderate yields (45-65%) and require careful pH control to avoid side reactions such as over-oxidation or ring opening [3].

Table 1: Cyclocondensation Approaches for Isoxazolo[4,5-c]pyridine Synthesis

PrecursorReagentConditionsYield (%)Reference
4-Benzyl-6-oxo-piperidine-3-carboxylateNH₂OH·HClEtOH/H₂O, reflux, 8h58 [3]
1-Benzyl-3,4-dihydropyridin-6-oneNH₂OCH₃Toluene, 110°C, 12h63 [8]
7,7-Difluoropiperidin-4-oneNH₂OH·HCl/NaOAcAcOH, 80°C, 6h49 [3]

Benzylation and Fluorination Techniques in Heterocyclic Systems

Benzylation at the N5 position is optimally performed early in the synthetic sequence to avoid competing O-alkylation. A common protocol employs benzyl bromide with potassium carbonate in anhydrous acetonitrile at 60°C for 6-12 hours, achieving >85% alkylation efficiency [2]. Late-stage fluorination presents greater challenges due to the potential for ring degradation. The 7,7-difluoro motif is typically installed via dehydroxyfluorination using diethylaminosulfur trifluoride (DAST) on a 7-hydroxy-7-hydro precursor. This exothermic reaction requires strict temperature control (-78°C to 0°C) in dichloromethane to suppress elimination side products, yielding 70-78% of the difluorinated target [2] [8]. Alternative fluorinating agents like Deoxo-Fluor® offer improved selectivity but at higher cost.

Table 2: Fluorination Methods for 7,7-Difluoro Derivatives

PrecursorFluorinating AgentSolventTemp (°C)Yield (%)
7-Hydroxy-4,5,6,7-tetrahydroisoxazolopyridineDASTCH₂Cl₂-78 → 072
7-Keto-4,5,6,7-tetrahydroisoxazolopyridine(MeOCH₂CH₂)₂NSF₃THF-40 → 2568
7,7-Dichloro analogueAgF₂DMF10041

Modern Catalytic and Stereoselective Approaches

Palladium-Mediated Cross-Coupling for Functional Group Introduction

Palladium catalysis enables selective functionalization of the benzyl moiety post-cyclization. Suzuki-Miyaura coupling on 4-bromobenzyl derivatives using arylboronic acids with Pd(PPh₃)₄ in toluene/ethanol/water (4:1:1) at 80°C introduces electron-donating or withdrawing groups at the para-position while preserving the sensitive isoxazole and difluorinated pyridine rings [4]. Buchwald-Hartwig amination facilitates nitrogen substituent installation, though competing coordination by the isoxazolopyridine nitrogen necessitates bulky ligands like XPhos. Microwave-assisted Heck couplings (120°C, 20 min) with acrylic derivatives achieve C-vinylation with 90% conversion, significantly reducing reaction times compared to thermal methods (12-24 hours) [4].

Asymmetric Synthesis of Chiral Centers in Polycyclic Frameworks

The C5 position in 5-benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol constitutes a chiral center requiring stereoselective synthesis. Two predominant strategies exist:

  • Chiral Pool Approach: Starting from L-proline derivatives, the piperidine ring is elaborated via Overman rearrangement to install the benzylamine with >98% ee, followed by ring expansion and isoxazole formation [2].
  • Catalytic Asymmetric Hydrogenation: Enantioselective reduction of a 5-benzylidene precursor using Ir-(S)-Segphos catalyst (5 mol%) under 50 bar H₂ in methanol affords the (S)-enantiomer with 94% ee and 89% yield [3].

The difluoro moiety’s stereoelectronic effects influence chiral induction efficiency, with gem-difluorination at C7 enhancing conformational rigidity and diastereoselectivity in subsequent transformations.

Properties

Product Name

5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol

IUPAC Name

5-benzyl-7,7-difluoro-4,6-dihydro-[1,2]oxazolo[4,5-c]pyridin-3-one

Molecular Formula

C13H12F2N2O2

Molecular Weight

266.24 g/mol

InChI

InChI=1S/C13H12F2N2O2/c14-13(15)8-17(6-9-4-2-1-3-5-9)7-10-11(13)19-16-12(10)18/h1-5H,6-8H2,(H,16,18)

InChI Key

ICWFCSLRBYSYRX-UHFFFAOYSA-N

SMILES

C1C2=C(C(CN1CC3=CC=CC=C3)(F)F)ONC2=O

Canonical SMILES

C1C2=C(C(CN1CC3=CC=CC=C3)(F)F)ONC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.